Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

4-(4-Fluorobenzyl)piperidine structure
4-(4-Fluorobenzyl)piperidine structure
Produktname:4-(4-Fluorobenzyl)piperidine
CAS-Nr.:92822-02-1
MF:C12H16FN
MW:193.260546684265
MDL:MFCD03840140
CID:61581
PubChem ID:3699841

4-(4-Fluorobenzyl)piperidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(4'-Fluorobenzyl)piperidine
    • 4-(4-Fluorobenzyl)piperidine
    • 4-[(4-fluorophenyl)methyl]piperidine
    • C12H16FN
    • 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
    • 4-fluorobenzylpiperidine
    • fragment 4
    • 4-(p-Fluorobenzyl)piperidine
    • 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
    • JLAKCHGEEBPDQI-UHFFFAOYSA-N
    • SCHEMBL895063
    • MFCD03839825
    • 4-(4-fluorobenzyl)-piperidine
    • AC-6749
    • Z969111158
    • ALBB-014951
    • HMS3604B15
    • Q-103077
    • piperidine 4
    • BDBM15788
    • AKOS005174548
    • 4-(4-fluoro-benzyl)-piperidine
    • PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
    • DB07110
    • EN300-62671
    • DTXSID30395219
    • NS00069020
    • SS-4428
    • 4-(4-flourophenylmethyl)piperidine
    • 4-(4'-fluorobenzyl) piperidine
    • 4-(4-fluorophenyl)methyl-piperidine
    • 4- (4-fluorophenyl)methyl-piperidine
    • CHEMBL144527
    • CS-W021997
    • 4-(4-Fluorobenzyl)piperidine, AldrichCPR
    • F8889-8150
    • Q27096023
    • PD006096
    • 92822-02-1
    • AB16243
    • MDL: MFCD03840140
    • Inchi: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
    • InChI-Schlüssel: JLAKCHGEEBPDQI-UHFFFAOYSA-N
    • Lächelt: FC1C=CC(CC2CCNCC2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 193.126678g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.6
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 2
  • Monoisotopenmasse: 193.126678g/mol
  • Monoisotopenmasse: 193.126678g/mol
  • Topologische Polaroberfläche: 12Ų
  • Schwere Atomanzahl: 14
  • Komplexität: 158
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Farbe/Form: Liquid
  • Dichte: 1.044
  • Siedepunkt: 285℃ at 760 mmHg
  • Flammpunkt: 126.2°C
  • Brechungsindex: 1.512
  • PSA: 12.03000
  • LogP: 2.69660

4-(4-Fluorobenzyl)piperidine Sicherheitsinformationen

4-(4-Fluorobenzyl)piperidine Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-(4-Fluorobenzyl)piperidine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-62671-5.0g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
5.0g
$79.0 2025-03-21
Enamine
EN300-62671-0.1g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
0.1g
$19.0 2025-03-21
Cooke Chemical
BD9443231-250mg
4-(4'-Fluorobenzyl)piperidine
92822-02-1 97%
250mg
RMB 288.00 2025-02-20
Chemenu
CM181050-250mg
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%+
250mg
$55 2023-01-09
TRC
F588670-5g
4-(4-Fluorobenzyl)piperidine
92822-02-1
5g
$ 483.00 2023-04-17
Enamine
EN300-62671-2.5g
4-[(4-fluorophenyl)methyl]piperidine
92822-02-1 95.0%
2.5g
$47.0 2025-03-21
Fluorochem
040470-10g
4-(4'-Fluorobenzyl)piperidine
92822-02-1 98%
10g
£570.00 2022-03-01
Apollo Scientific
PC200040-250mg
4-(4-Fluorobenzyl)piperidine
92822-02-1 98%
250mg
£44.00 2024-05-26
Chemenu
CM181050-5g
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%+
5g
$413 2023-01-09
Chemenu
CM181050-10g
4-[(4-Fluorophenyl)methyl]piperidine
92822-02-1 95%
10g
$323 2021-08-05

4-(4-Fluorobenzyl)piperidine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst
Zhou, Jimei; Jia, Minxian; Song, Menghui; Huang, Zhiliang; Steiner, Alexander; et al, Angewandte Chemie, 2022, 61(30),

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it
, France, , ,

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments
Ferro, Stefania; Deri, Batel; Germano, Maria Paola; Gitto, Rosaria ; Ielo, Laura; et al, Journal of Medicinal Chemistry, 2018, 61(9), 3908-3917

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Preparation of heterocyclic derivatives as anti-inflammatory agents
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9
Referenz
Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists
, Canada, , ,

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding
Herndon, Jeff L.; Ismaiel, Abd; Ingher, Stacy P.; Teitler, M.; Glennon, Richard A., Journal of Medicinal Chemistry, 1992, 35(26), 4903-10

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 d, rt
Referenz
Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane
Referenz
The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists
Ting, Pauline C.; Lee, Joe F.; Wu, Jie; Umland, Shelby P.; Aslanian, Robert; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, 25 °C
Referenz
Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Triethylsilane ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Preparation of imidazolylbenzene compounds and use thereof as medicines
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen
Referenz
N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Referenz
Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitors
Mavunkel, Babu J.; Perumattam, John J.; Tan, Xuefei; Luedtke, Gregory R.; Lu, Qing; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Acetic acid
Referenz
Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds
Shanklin, James R. Jr.; Johnson, Christopher P. III; Proakis, Anthony G.; Barrett, Richard J., Journal of Medicinal Chemistry, 1991, 34(10), 3011-22

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Triethyl phosphite ;  15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ;  150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ;  15 h, 50 psi, rt
Referenz
Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain.
, World Intellectual Property Organization, , ,

4-(4-Fluorobenzyl)piperidine Raw materials

4-(4-Fluorobenzyl)piperidine Preparation Products

4-(4-Fluorobenzyl)piperidine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine
A10953
Reinheit:99%
Menge:5g
Preis ($):363.0